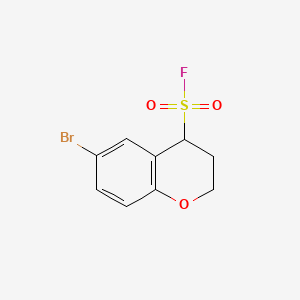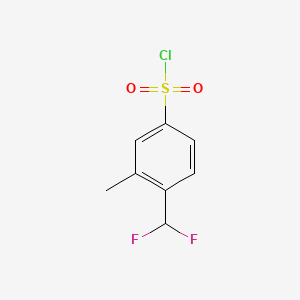
azepane-4-sulfonyl fluoride hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azepane-4-sulfonyl fluoride hydrochloride is a chemical compound with significant applications in various fields such as organic synthesis, chemical biology, and medicinal chemistry. It is known for its unique stability and reactivity balance, making it a valuable intermediate in the synthesis of biologically active molecules and functional materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of azepane-4-sulfonyl fluoride hydrochloride typically involves the fluorosulfonylation of azepane derivatives. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals. This method is efficient and concise, providing a straightforward approach to producing sulfonyl fluorides . Another method involves the one-pot synthesis from sulfonates or sulfonic acids under mild reaction conditions using readily available reagents .
Industrial Production Methods
Industrial production of this compound often employs large-scale fluorosulfonylation processes. These processes utilize sulfuryl fluoride gas or other solid reagents as synthetic equivalents of electrophilic fluorosulfonyl synthons . The production methods are designed to ensure high yield and purity, making the compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Azepane-4-sulfonyl fluoride hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions, altering its oxidation state and forming different products.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out under mild conditions, often in the presence of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various sulfonamide derivatives, while oxidation reactions can produce sulfonic acids or sulfonates.
Aplicaciones Científicas De Investigación
Azepane-4-sulfonyl fluoride hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical transformations.
Biology: The compound is employed in the study of enzyme inhibition and protein modification, particularly in the development of protease inhibitors.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of azepane-4-sulfonyl fluoride hydrochloride involves its interaction with specific molecular targets, such as enzymes or proteins. The sulfonyl fluoride group can form covalent bonds with active site residues, leading to the inhibition of enzyme activity. This mechanism is particularly relevant in the development of protease inhibitors, where the compound can selectively target and inactivate specific proteases.
Comparación Con Compuestos Similares
Azepane-4-sulfonyl fluoride hydrochloride can be compared with other similar compounds, such as:
Azepane: A cyclic secondary amine used as a precursor to various drugs and pesticides.
Sulfonyl Fluorides: A class of compounds with widespread applications in organic synthesis and medicinal chemistry.
The uniqueness of this compound lies in its combination of the azepane ring and the sulfonyl fluoride group, providing a balance of stability and reactivity that is valuable in both research and industrial applications.
Propiedades
IUPAC Name |
azepane-4-sulfonyl fluoride;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FNO2S.ClH/c7-11(9,10)6-2-1-4-8-5-3-6;/h6,8H,1-5H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTJMNRDOIVQJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCNC1)S(=O)(=O)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClFNO2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
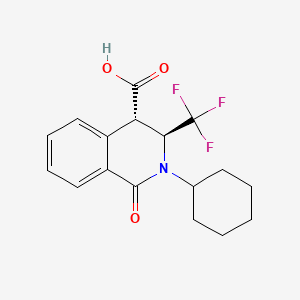
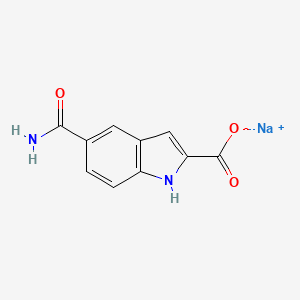
![6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B6606484.png)
![tert-butyl N-{10,10-difluoro-8-azabicyclo[4.3.1]decan-1-yl}carbamate](/img/structure/B6606485.png)
![2,7-diethyl-1H,2H,3H,6H,7H,8H-pyrrolo[3,4-e]isoindole-1,3,6,8-tetrone](/img/structure/B6606493.png)
![(2S,4R)-2-amino-4-[3-({[(4-{2-[(1E,4E)-4-{[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetyl]imino}cyclohexa-2,5-dien-1-ylidene]hydrazin-1-yl}phenyl)carbamoyl]methyl}carbamoyl)propyl]pentanedioic acid, trifluoroacetic acid](/img/structure/B6606499.png)
![1-benzyl-8-oxa-1-azaspiro[4.5]decane](/img/structure/B6606507.png)
![6-methanesulfonylthieno[3,2-b]pyridine-2-carboxylicacid](/img/structure/B6606522.png)
![3-[4-(aminomethyl)phenyl]imidazolidine-2,4-dione hydrochloride](/img/structure/B6606527.png)
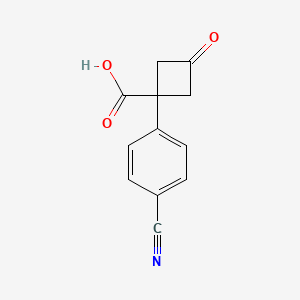
![3-[4-(bromomethyl)phenyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine dihydrobromide](/img/structure/B6606536.png)

